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An In-depth Technical Guide to the Physicochemical Properties of Phenylboronic Acids: A Case
Study of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid and Its Analogs

Disclaimer: Direct experimental data for the specific compound (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid is not readily available in the public domain. This
guide provides a comprehensive overview of its predicted properties and characterization
methodologies based on established principles of physical organic chemistry and available
data from closely related structural analogs. This approach is designed to offer researchers and
drug development professionals a robust framework for handling and characterizing this and
similar novel phenylboronic acids.

Introduction: The Significance of Substituted
Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role
as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
Their utility in constructing C-C bonds has made them indispensable in the synthesis of
complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials
science. The precise tuning of their steric and electronic properties through aromatic
substitution allows for fine control over reactivity, selectivity, and the physicochemical properties
of the final products.
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The subject of this guide, (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid, represents
a highly functionalized building block. The presence of a fluorine atom and a
methoxycarbamoyl group introduces specific electronic and hydrogen-bonding capabilities that
can significantly influence molecular interactions, solubility, and metabolic stability. This guide
will delve into the core physical properties of this compound class, providing both theoretical
context and practical, field-proven protocols for their empirical determination. We will draw
upon data from close structural analogs to build a predictive and practical understanding.

Chemical Identity and Structural Analogs

The precise arrangement of functional groups on the phenyl ring is critical to the molecule's
behavior. The target compound's structure is shown below, alongside key analogs for which
experimental data is available.

Caption: Chemical structures of the target compound and its key analogs.

Table 1: Molecular Properties of (3-Fluoro-4-

Molecular Weight (

Compound Name CAS Number Molecular Formula
g/mol )

(3-Fluoro-4-
(methoxycarbamoyl)p Not Available CsHoBFNO4 196.97 (Calculated)

henyl)boronic acid

3-Fluoro-4-
(methoxycarbonyl)phe  505083-04-5 CsHsBFOa4 197.96
nylboronic Acid[1]

[3-Fluoro-4-
(methylcarbamoyl)phe  849833-86-9 CsH9BFNO3 196.97
nyllboronic acid[2][3]

(3-Fluoro-4-
(methoxy(methyl)carb

. 913835-59-3 CoH11BFNOa4 226.99
amoyl)phenyl)boronic

acid
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Core Physicochemical Properties: A Comparative
Analysis

The physical properties of boronic acids are pivotal for their application, dictating storage,
handling, solubility, and reactivity.

Appearance, Melting Point, and Stability

Phenylboronic acids are typically white to off-white crystalline solids at room temperature.[4]
Their melting points are influenced by crystal lattice energy, which is in turn affected by
intermolecular forces like hydrogen bonding. The presence of the carbamoyl group allows for
strong hydrogen bond donor-acceptor interactions, likely resulting in a relatively high melting
point.

A crucial aspect of boronic acid stability is their propensity to undergo dehydration to form cyclic
boroxine anhydrides. This equilibrium is often present in the solid state and can be influenced
by storage conditions. It is standard practice for commercial products to be sold as a mixture of
the free acid and the boroxine.

Table 2: Physical F ies of Anal I

Compound Name Appearance Melting Point (°C) Storage Conditions

Room Temperature,

3-Fluoro-4- ] )

White to Almost white Cool and Dark Place
(methoxycarbonyl)phe 184

i ) powder/crystal (<15°C
nylboronic Acid
recommended)

[3-Fluoro-4- -~ )

Not specified, likely a - -
(methylcarbamoyl)phe id Not specified Not specified

soli
nyl]boronic acid
(3-Fluoro-4-
methoxy(methyl)carb Inert atmosphere,
( v ¥ ] Solid Not specified P
amoyl)phenyl)boronic room temperature
acid

Solubility
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The solubility of boronic acids is highly variable and depends on the solvent, temperature, and
pH. The boronic acid moiety itself is polar, but the aromatic ring is hydrophobic. The
substituents play a key role; the fluoro group slightly increases hydrophobicity, while the
methoxycarbamoyl group, with its capacity for hydrogen bonding, is expected to enhance
solubility in polar protic solvents like water, methanol, and ethanol.

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents such as
acetone, THF, and DMSO than in nonpolar hydrocarbons.[5] Solubility in aqueous media is pH-
dependent due to the Lewis acidic nature of the boron atom.

Acidity (pKa)

The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from
water to form a tetrahedral boronate species. This equilibrium gives boronic acids their
characteristic Brgnsted acidity in agueous solutions.

Trigonal Planar Boronic Acid

+H0 - Ka Tetrahedral Boronate

:

+ HsO*

Click to download full resolution via product page
Caption: Lewis acidity equilibrium of a phenylboronic acid in water.

The pKa is highly sensitive to the electronic effects of the ring substituents. Electron-
withdrawing groups, such as the fluorine atom, increase the Lewis acidity of the boron center,
leading to a lower pKa.[6] The methoxycarbamoyl group is also electron-withdrawing,
suggesting that (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is likely a stronger
acid than unsubstituted phenylboronic acid (pKa = 8.8). The pKa values for various substituted
phenylboronic acids can range from approximately 5.3 to 8.5.[7]
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Authoritative Experimental Protocols

Accurate determination of physical properties requires robust and validated methodologies.
The following protocols are presented as self-validating systems for characterizing novel
boronic acids.

Protocol: Melting Point Determination via Differential
Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination, offering higher precision
and more information than traditional capillary methods. It measures the heat flow required to
raise a sample's temperature, revealing a sharp endothermic peak at the melting transition.
The onset temperature of this peak is the melting point, and the peak's shape can indicate

purity.

Methodology:

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to
ensure temperature and enthalpy accuracy.

o Sample Preparation: Accurately weigh 1-3 mg of the dry boronic acid powder into a standard
aluminum DSC pan. Crimp the pan with a lid.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25°C.

o Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above
the expected melting point (e.g., 250°C).

o Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

» Data Analysis: Analyze the resulting thermogram. The melting point is determined as the
onset of the endothermic melting peak. The integrated peak area corresponds to the
enthalpy of fusion.
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Caption: Workflow for Melting Point Determination by DSC.

Protocol: pKa Determination via UV-Vis
Spectrophotometric Titration

Causality: This method leverages the difference in the UV-Vis absorbance spectra between the
neutral boronic acid (R-B(OH)2) and its anionic boronate form (R-B(OH)s~). By measuring the
absorbance at a fixed wavelength across a range of pH values, a titration curve can be
generated from which the pKa (the pH at which the two species are in equal concentration) can
be accurately determined.

Methodology:

e Stock Solution: Prepare a concentrated stock solution of the boronic acid in a solvent like
DMSO or methanol.

» Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A
universal buffer system is ideal.

o Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid
stock solution to a cuvette containing a specific buffer. The final concentration should be low
enough to be within the linear range of the spectrophotometer (e.g., 50-100 uM).

e Spectral Acquisition:

o Scan the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample to identify the
isosbestic point(s) and the wavelength of maximum absorbance difference.

o Measure the absorbance at this specific wavelength for all samples.

o Data Analysis:

[¢]

Plot Absorbance vs. pH.

[e]

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.

o

The pKa is the pH value at the inflection point of the curve.
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Protocol: Spectroscopic Characterization via NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for
unambiguous structure elucidation and purity assessment. Different nuclei (*H, 13C, 1°F, 11B)
provide complementary information about the molecular framework.[6]

Methodology:

o Sample Preparation: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent
(e.g., DMSO-ds, Acetone-ds). DMSO-ds is often preferred as it can solubilize both the acid
and its boroxine anhydride form and has a high boiling point.

» 1H NMR: Provides information on the number, connectivity, and chemical environment of
protons. Expect to see distinct aromatic proton signals, whose splitting patterns will confirm
the 1,3,4-substitution pattern, and signals for the methoxy and amide protons. The boronic
acid -OH protons often appear as a broad singlet and may exchange with residual water in
the solvent.

e 19F NMR: Crucial for fluorine-containing compounds. A single signal is expected for the C-F
group. Its chemical shift is indicative of the electronic environment.

e 13C NMR: Shows all unique carbon atoms in the molecule. The carbon atom directly attached
to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

o 1B NMR: This experiment is specific to the boron atom. The chemical shift provides direct
evidence of the boron's coordination state. Trigonal boronic acids typically show a broad
signal around +30 ppm, while tetrahedral boronates appear at higher field (around +3 to +5

ppm).[6]

Conclusion and Future Outlook

While direct experimental data for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
remains to be published, a robust physicochemical profile can be confidently predicted based
on established chemical principles and data from its close structural analogs. It is expected to
be a stable, crystalline solid with a relatively high melting point and moderate solubility in polar
organic solvents. Its acidity will be enhanced by its electron-withdrawing substituents. The
authoritative protocols provided in this guide offer a clear and reliable pathway for researchers
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to empirically determine these critical properties, ensuring data integrity and facilitating the
compound's successful application in drug discovery and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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